![molecular formula C18H26N2O5 B2594476 Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009688-13-4](/img/structure/B2594476.png)
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Research on related compounds demonstrates the versatility of piperazine derivatives in synthetic chemistry. For instance, Weigl and Wünsch (2002) presented a high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, highlighting the method's efficiency in producing key intermediates for N1-benzyl substituted derivatives. These compounds have shown promising affinity for σ1-receptors in binding studies, indicating potential applications in drug development (Weigl & Wünsch, 2002).
Biological Evaluation
The biological evaluation of similar piperazine derivatives has shown a range of activities. For example, Ong, Hwang, and Chern (1988) found that certain isomers of bis(dimethoxybenzylidene)-dioxopiperazine exhibited antimicrobial and cytotoxic activities, which underscores the importance of molecular configuration in biological activity (Ong, Hwang, & Chern, 1988).
Pharmacological Applications
Compounds within the same class have been investigated for their pharmacological properties. Kitamura et al. (2001) synthesized 2-oxopiperazine derivatives that showed potent inhibition of platelet aggregation and a dissociation between efficacy and bleeding side effects, suggesting potential use in thrombotic disease treatment (Kitamura et al., 2001).
Antioxidant and Antifungal Activities
Research into related chemical structures has revealed significant bioactivities. Tang et al. (2017) isolated new phenylpropanoids from Lavandula angustifolia, showing high anti-tobacco mosaic virus activity, which suggests potential for agricultural applications (Tang et al., 2017). Additionally, Wu et al. (2010) discovered new compounds from marine fungus Penicillium sp., further expanding the scope of natural product research and its implications for drug discovery (Wu et al., 2010).
特性
IUPAC Name |
propyl 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-4-10-25-16(21)11-14-18(22)19-8-9-20(14)12-13-6-5-7-15(23-2)17(13)24-3/h5-7,14H,4,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIIFAVRMNQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

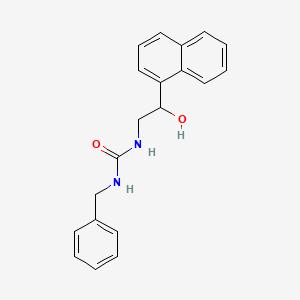


![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)
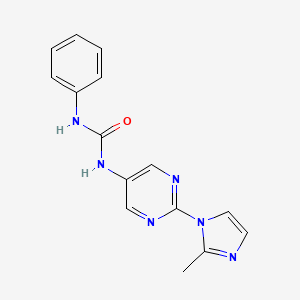
![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)
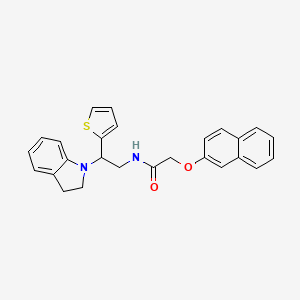
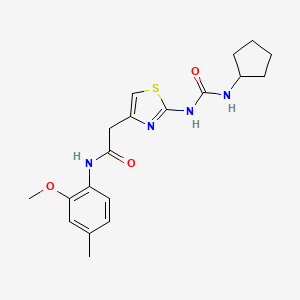
![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)
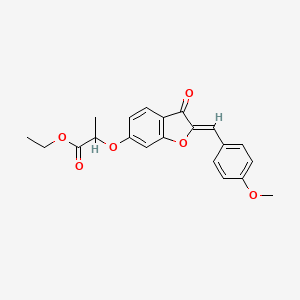
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2594415.png)
![3-(3-Methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)